Cas no 2201693-02-7 (2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol)

2-{Methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol is a specialized heterocyclic compound featuring a cyclobutanol core linked to a 5-methyl-1,2,4-oxadiazole moiety via a methylamino spacer. Its unique structure combines the rigidity of the cyclobutane ring with the electronic properties of the oxadiazole heterocycle, making it a promising intermediate for medicinal chemistry and agrochemical applications. The hydroxyl group at the cyclobutane position offers a handle for further functionalization, while the oxadiazole ring contributes to potential bioactivity, such as enzyme inhibition or ligand-receptor interactions. This compound’s balanced lipophilicity and steric profile may enhance its utility in drug discovery, particularly in the design of small-molecule modulators targeting biologically relevant pathways.
2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol structure
2201693-02-7 structure
Product Name:2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol
CAS No:2201693-02-7
MF:C9H15N3O2
MW:197.234301805496
CID:6547384
PubChem ID:126856626
Update Time:2025-06-12

2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol
    • AKOS032844328
    • F6438-7019
    • 2201693-02-7
    • 2-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol
    • 2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol
    • Inchi: 1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3
    • InChI Key: LDXFRBKECSQWBO-UHFFFAOYSA-N
    • SMILES: OC1CCC1N(C)CC1=NOC(C)=N1

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 62.4Ų

2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol Pricemore >>

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Additional information on 2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol

Introduction to 2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol (CAS No: 2201693-02-7)

2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2201693-02-7, belongs to a class of molecules that incorporate heterocyclic scaffolds, which are widely recognized for their role in drug discovery and development. The presence of a cyclobutane ring linked to an amino-substituted oxadiazole moiety suggests a high degree of molecular rigidity, which can be advantageous in terms of binding affinity and metabolic stability.

The molecular framework of this compound is characterized by a cyclobutan-1-ol core, which is functionalized with a methylamino group at the 1-position. This group is further substituted with a 5-methyl-1,2,4-oxadiazole ring system at the 3-position. The 5-methyl-substituent on the oxadiazole ring introduces additional steric and electronic effects that can modulate the compound's interactions with biological targets. Such modifications are often employed in medicinal chemistry to enhance pharmacokinetic properties and improve therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the cyclobutane ring and the oxadiazole moiety can interact favorably with specific pockets on protein targets, potentially leading to inhibitory effects on key enzymes or receptors involved in various diseases. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against enzymes such as kinases or proteases, which are critical in signal transduction pathways associated with cancer and inflammatory diseases.

The pharmacological potential of 2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol has been explored in several preclinical studies. Researchers have focused on its ability to modulate the activity of enzymes and receptors implicated in neurological disorders, such as Alzheimer's disease and Parkinson's disease. The rigid cyclobutane scaffold is particularly interesting because it can provide a stable platform for designing molecules with enhanced binding affinity. Additionally, the methylamino group and the 5-methyl-substituted oxadiazole ring introduce polar interactions that can strengthen binding interactions with biological targets.

In vitro studies have demonstrated that this compound exhibits promising bioactivity against certain cancer cell lines. The oxadiazole moiety, in particular, has been shown to possess anti-proliferative properties by interfering with critical cellular processes such as DNA replication and cell cycle progression. The structural features of this compound also suggest potential applications in drug delivery systems, where the cyclobutane ring can serve as a stable core for developing prodrugs or nanoparticles designed for targeted therapy.

The synthesis of 2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol (CAS No: 2201693-02-7) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclobutane ring via cyclization reactions and subsequent functionalization with the amino-substituted oxadiazole moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce specific substituents at desired positions on the molecular framework.

The chemical stability of this compound under various conditions has been thoroughly evaluated. Studies indicate that it remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. This information is crucial for formulating appropriate storage conditions and ensuring long-term stability during transportation and handling. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been used to confirm the structural integrity of synthesized samples.

The development of novel pharmaceutical agents often involves rigorous testing to assess their safety profile before moving into clinical trials. Preclinical toxicology studies have been conducted on 2-{methyl(5-methyl-1,2,4-oxadiazol-3-yl)methylamino}cyclobutan-1-ol (CAS No: 2201693-02-7) to evaluate potential side effects at various doses. These studies have provided valuable insights into its toxicity profile and have helped identify potential areas for further optimization to enhance safety.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and evaluated. By leveraging these technologies, researchers can predict the bioactivity of molecules like 2-{methyl(5-methyl-1,2,4-oxydiazol}-3\text{-yl)methlamino}cy-clobutan\text{-}1\text{-ol} more efficiently than traditional methods alone. Predictive models have been developed based on large datasets of known bioactive compounds to identify promising candidates for further investigation.

The future prospects for this compound remain exciting as ongoing research continues to uncover new applications in therapeutic areas such as oncology, neurology, and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical reality. Continued investment in research infrastructure will be necessary to support innovative drug development initiatives.

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